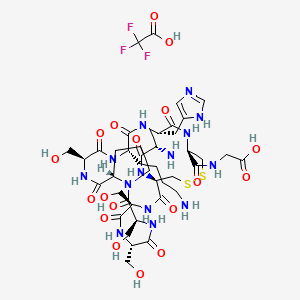
Transdermal Peptide Disulfide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound predominantly interacts with the C-terminus of ATP1B1 and is capable of enhancing the transdermal delivery of various macromolecules . The peptide sequence is Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly, and it has been a significant innovation in the field of transdermal drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: TD 1 (peptide) (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the synthesis of TD 1 (peptide) (TFA) follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: TD 1 (peptide) (TFA) undergoes various chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues.
Reduction: Cleavage of disulfide bonds using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid substitutions during peptide synthesis to modify the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions
Major Products:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
TD 1 (peptide) (TFA) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Facilitates the transdermal delivery of macromolecules, including proteins and nucleic acids.
Medicine: Enhances the delivery of therapeutic agents through the skin, potentially improving the efficacy of topical treatments.
Industry: Applied in the development of transdermal drug delivery systems for various pharmaceuticals .
Mechanism of Action
TD 1 (peptide) (TFA) exerts its effects by binding to the sodium-potassium adenosine triphosphatase beta-subunit (ATP1B1). This interaction enhances the transdermal delivery of macromolecules by creating transient openings in the skin barrier. The peptide’s affinity for ATP1B1 leads to increased expression of the protein, which helps maintain cellular function and structure. Over time, internalization of the peptide through endocytosis results in a decline in ATP1B1 levels, affecting the epidermal layer’s architecture .
Comparison with Similar Compounds
Transdermal Peptide Disulfide: Another peptide that enhances transdermal delivery.
Other Peptide Enhancers: Peptides like cell-penetrating peptides (CPPs) that facilitate the delivery of macromolecules across biological membranes
Uniqueness: TD 1 (peptide) (TFA) is unique due to its specific binding to ATP1B1 and its ability to enhance the transdermal delivery of macromolecules. Unlike other peptides, TD 1 (peptide) (TFA) has been shown to create transient openings in the skin barrier, making it particularly effective for transdermal drug delivery .
Properties
Molecular Formula |
C42H65F3N14O18S2 |
|---|---|
Molecular Weight |
1175.2 g/mol |
IUPAC Name |
2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H64N14O16S2.C2HF3O2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68;3-2(4,5)1(6)7/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60);(H,6,7)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-;/m0./s1 |
InChI Key |
OMSNUEWZHMHCHK-LWKPFZSSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















